molecular formula C17H26O5 B041412 tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate CAS No. 215876-09-8

tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate

Cat. No.: B041412
CAS No.: 215876-09-8
M. Wt: 310.4 g/mol
InChI Key: BRGGLWKMLWZFAV-LSDHHAIUSA-N
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Description

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a phenylmethyl group and a tert-butyl ester group. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Phenylmethyl Group: The phenylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylmethyl moiety.

    Formation of Tert-Butyl Ester: The tert-butyl ester group is formed by esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

    Deprotection: The protecting groups are removed to yield the final product, 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, where nucleophiles replace the phenylmethyl moiety.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The phenylmethyl group and tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester can be compared with other similar compounds, such as:

    2,4-Dideoxy-6-O-(phenylmethyl)-D-threo-hexonic Acid tert-Butyl Ester: This compound has a similar structure but differs in the stereochemistry of the hexonic acid moiety.

    2,4-Dideoxy-6-O-(benzyl)-L-threo-hexonic Acid tert-Butyl Ester: This compound has a benzyl group instead of a phenylmethyl group.

    2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid Methyl Ester: This compound has a methyl ester group instead of a tert-butyl ester group.

Biological Activity

tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and two hydroxyl groups on a hexanoate backbone, with a phenylmethoxy substituent. Its molecular formula is C18H30O5C_{18}H_{30}O_5, and it possesses unique stereochemistry that may influence its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antioxidant Activity : The hydroxyl groups in the structure are known to confer antioxidant properties, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for diseases such as diabetes and obesity.
  • Cell Signaling Modulation : There is evidence to suggest that it may interact with cell signaling pathways, influencing processes such as inflammation and apoptosis.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description References
AntioxidantReduces oxidative stress by scavenging free radicals.
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators.
AntimicrobialExhibits activity against various bacterial strains.
Enzyme inhibitionPotential inhibition of enzymes like lipase and α-glucosidase.

Case Studies

Several case studies have explored the effects of this compound in various contexts:

  • Diabetes Management : A study investigated the effects of this compound on glucose metabolism in diabetic rats. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups.
  • Neuroprotection : Another study focused on neuroprotective effects in models of neurodegeneration. The compound was shown to reduce neuronal cell death and improve cognitive function in treated subjects.
  • Anti-cancer Research : Preliminary findings suggest that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Properties

IUPAC Name

tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O5/c1-17(2,3)22-16(20)10-14(18)9-15(19)12-21-11-13-7-5-4-6-8-13/h4-8,14-15,18-19H,9-12H2,1-3H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGGLWKMLWZFAV-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(COCC1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C[C@H](COCC1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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